molecular formula C20H17N3O4S3 B2433073 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 899963-81-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2433073
CAS No.: 899963-81-6
M. Wt: 459.55
InChI Key: ZDMBBVBKQYYRNY-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O4S3 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Study

  • Heterocyclic compounds, including derivatives similar to the chemical , have been synthesized for antibacterial and antifungal studies. These compounds show potential in fighting against gram-positive and gram-negative bacteria, as well as various fungi. This suggests the chemical's relevance in antimicrobial research (Patel, Patel, & Shah, 2015).

Anticancer Applications

  • Derivatives of this compound have been evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Certain derivatives exhibited significant anticancer activity, indicating the compound's potential in cancer research (Ravinaik et al., 2021).

Electrophilic Substitution Reactions

  • The compound's derivatives have been subjected to various electrophilic substitution reactions, indicating its utility in organic synthesis and chemical research (Aleksandrov & El’chaninov, 2017).

Electrochromic Properties

  • The compound, when included in copolymers, has been studied for electrochemical and electrochromic properties. This suggests its use in developing materials with potential applications in electrochromics (Akpinar, Udum, & Toppare, 2013).

Antitumor Agent Design

  • Its derivatives have been used in the design of antitumor agents, indicating the compound's potential in developing new chemotherapeutic drugs (Matiichuk et al., 2020).

Antimicrobial Activity

  • Schiff bases of similar compounds exhibit antimicrobial activity. This highlights its significance in the development of new antimicrobial agents (Arora et al., 2013).

Antifungal Agents

  • The compound's derivatives have shown potential as antifungal agents, expanding its scope in antifungal research (Narayana et al., 2004).

Adenosine Receptor Studies

  • Studies have explored its analogues' affinity for adenosine receptors, offering insights into neurochemical and cardiovascular research (Inamdar et al., 2013).

Crystal Structure Analysis

  • The crystal structure of similar compounds has been examined, indicating its utility in materials science and molecular engineering (Sharma et al., 2016).

Synthesis and Reactivity

  • Research has focused on its synthesis and reactivity, demonstrating its importance in chemical synthesis and drug design (Aleksandrov et al., 2021).

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S3/c1-23(12-15-4-2-10-27-15)30(25,26)16-8-6-14(7-9-16)19(24)22-20-21-17(13-29-20)18-5-3-11-28-18/h2-11,13H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMBBVBKQYYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.